3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid, also known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a compound of significant interest in pharmaceutical chemistry due to its role as a precursor in the synthesis of various therapeutic agents, including neprilysin inhibitors such as Sacubitril. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- IUPAC Name : (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- CAS Number : 1012341-50-2
The primary biological activity of this compound is attributed to its function as a pharmaceutical intermediate . It serves as a building block for the synthesis of neprilysin inhibitors which are critical in managing cardiovascular diseases. Neprilysin is an enzyme that degrades natriuretic peptides and other vasoactive substances; thus, its inhibition leads to increased levels of these peptides, promoting vasodilation and natriuresis.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Neprilysin Inhibition | Enhances levels of natriuretic peptides |
Cardiovascular Effects | Reduces cardiovascular death and heart failure hospitalization |
Potential Antimicrobial Activity | May have applications in treating bacterial infections |
Case Study 1: Cardiovascular Applications
A clinical study involving Sacubitril/valsartan demonstrated significant reductions in cardiovascular mortality and heart failure hospitalizations among patients with chronic heart failure. The study highlighted that the neprilysin inhibition achieved through compounds like this compound could lead to improved patient outcomes by enhancing the body's natural vasodilatory mechanisms.
Case Study 2: Antimicrobial Potential
Research has suggested that compounds related to this structure may exhibit antimicrobial properties. A study exploring various derivatives indicated that modifications in the side chains could enhance antibacterial activity against Gram-positive bacteria. This opens avenues for further exploration into its potential use as an antibiotic agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate absorption with potential metabolic pathways involving liver enzymes. Toxicological assessments indicate low acute toxicity; however, long-term effects require further evaluation.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSFMKIYINIHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373180 |
Source
|
Record name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193633-60-2 |
Source
|
Record name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.